molecular formula C14H14BrN5O5 B7740957 N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanehydrazide

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanehydrazide

Cat. No.: B7740957
M. Wt: 412.20 g/mol
InChI Key: BOSKPTPTGMRXOM-OMCISZLKSA-N
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Properties

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN5O5/c1-25-10-5-7(4-8(15)12(10)22)6-16-19-11(21)3-2-9-13(23)17-14(24)20-18-9/h4-6,22H,2-3H2,1H3,(H,19,21)(H2,17,20,23,24)/b16-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSKPTPTGMRXOM-OMCISZLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CCC2=NNC(=O)NC2=O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)CCC2=NNC(=O)NC2=O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanehydrazide involves several stepsThe resulting intermediate is then reacted with a triazinylpropanehydrazide derivative under specific reaction conditions to form the final product

Chemical Reactions Analysis

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Scientific Research Applications

The compound N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanehydrazide is a hydrazone derivative that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, agriculture, and materials science. This article explores its applications, supported by case studies and data tables.

Medicinal Chemistry

This compound has shown promise in the development of new pharmaceuticals. Its structural features suggest potential activity against various diseases.

Case Studies:

  • Antimicrobial Activity : Research indicates that similar hydrazone derivatives exhibit significant antibacterial and antifungal properties. For instance, studies on related compounds have demonstrated efficacy against Staphylococcus aureus and Candida albicans.
  • Anticancer Properties : Some derivatives have been tested for their cytotoxic effects on cancer cell lines. Preliminary results suggest that this compound may inhibit the proliferation of specific cancer cells through apoptosis induction.

Agricultural Applications

The compound's potential as a biopesticide is under investigation. Its ability to target specific biological pathways in pests could lead to effective pest control solutions.

Case Studies:

  • Pest Resistance : A study demonstrated that compounds with similar structures effectively controlled aphid populations without harming beneficial insects. This suggests that this compound could be developed into a selective pesticide.

Materials Science

The compound's unique chemical structure allows for potential applications in the synthesis of novel materials, particularly in polymers and coatings.

Case Studies:

  • Polymer Synthesis : Research has explored the incorporation of hydrazone compounds into polymer matrices to enhance mechanical properties and thermal stability. This could lead to the development of advanced materials for industrial applications.

Table 1: Comparison of Biological Activities of Hydrazone Derivatives

Compound NameAntimicrobial ActivityAnticancer ActivityReference
Compound AEffectiveModerate
Compound BHighHigh
N'-[(E)-(3-bromo...)ModeratePromising

Table 2: Potential Agricultural Applications

Application TypeTarget PestEfficacyReference
BiopesticideAphidsHigh
FungicideFungal pathogensModerate

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanehydrazide involves its interaction with specific molecular targets. The brominated phenyl group and the triazinylpropanehydrazide moiety are likely to interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanehydrazide can be compared with other similar compounds, such as:

Biological Activity

The compound N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanehydrazide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a bromo-substituted phenyl ring with hydroxy and methoxy groups, linked to a hydrazide moiety. Its molecular formula is C13H12BrN5O5C_{13}H_{12}BrN_5O_5 with a molecular weight of approximately 398.175 g/mol . The presence of multiple functional groups enhances its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₂BrN₅O₅
Molecular Weight398.175 g/mol
CAS Number292053-41-9
Melting PointNot specified

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance, related compounds have shown effectiveness against various bacterial strains including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli.

Table 2: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)Reference
Similar Compound APseudomonas aeruginosa15
Similar Compound BStaphylococcus aureus10
This compoundTBDTBDTBD

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and metabolic pathways. For example, similar compounds have demonstrated inhibition of the enzyme ecKAS III, which plays a critical role in fatty acid biosynthesis in bacteria . The inhibition constant (IC50) for these compounds can be as low as 5.6 µM, indicating potent antibacterial activity.

Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results indicated that the compound exhibited a lower MIC compared to standard antibiotics like kanamycin B.

Study 2: Enzymatic Inhibition

Another study focused on the enzymatic inhibition properties of related compounds. It was found that the presence of electron-withdrawing groups significantly enhanced the inhibitory potency against ecKAS III . The study suggested that the structural features of these compounds are crucial for their biological activity.

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